2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 3-ethyl, 5-methyl, and 8-methoxy substituents on the pyrimidoindole scaffold.
- A sulfanyl bridge linking the core to an acetamide moiety.
- A 2-methylphenyl group as the terminal acetamide substituent.
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-27-22(29)21-20(16-12-15(30-4)10-11-18(16)26(21)3)25-23(27)31-13-19(28)24-17-9-7-6-8-14(17)2/h6-12H,5,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQALJZLFURRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrimidoindole core and various functional groups, contributing to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 450.56 g/mol |
| CAS Number | 1112430-79-1 |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidoindole have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds related to this structure have demonstrated cytotoxic effects with IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, including MDA-MB-231 and HepG2 .
Antioxidant Properties
The antioxidant activity of related compounds has been evaluated using various assays:
- DPPH Assay : Compounds similar to 2-({3-ethyl-8-methoxy...}) exhibited significant scavenging activity against DPPH radicals, suggesting potential protective effects against oxidative stress .
Antimicrobial Activity
Some derivatives have displayed selective antibacterial activity:
- Minimum Inhibitory Concentration (MIC) : Compounds with methoxy and hydroxy substituents have shown MIC values as low as 8 μM against Gram-positive bacteria such as Enterococcus faecalis .
Case Studies
- In Vitro Studies : In a study evaluating the antiproliferative effects of various pyrimidoindole derivatives, it was found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest .
- In Silico Studies : Molecular docking studies suggest that the compound interacts effectively with specific protein targets involved in cancer progression, indicating its potential as a lead compound for further drug development .
Scientific Research Applications
Chemical Information
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 1112430-90-6
- IUPAC Name : 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Structural Features
The compound features:
- A pyrimido[5,4-b]indole scaffold known for its biological activity.
- A sulfanyl group , which enhances reactivity and potential interactions with biological targets.
- An acetamide moiety , which is common in many pharmacologically active compounds.
Medicinal Chemistry
- Anticancer Activity : The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar indole structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound is included in libraries targeting cysteine proteases, which play crucial roles in various diseases, including cancer and inflammation. Its ability to inhibit these enzymes could lead to novel therapeutic agents.
- Antimicrobial Properties : Initial studies indicate that derivatives of pyrimido[5,4-b]indole may exhibit antimicrobial activity. Further research is needed to explore the spectrum of activity against different pathogens.
Drug Discovery
The compound is part of screening libraries that focus on various therapeutic areas:
| Library Name | Description |
|---|---|
| Cysteine Proteases Inhibitors | Contains compounds that inhibit cysteine proteases. |
| Indole Derivatives | Includes compounds with indole structures known for biological activity. |
| Stock Database | Part of a larger collection aimed at diverse diseases (e.g., cancer, infections). |
Case Studies
- Inhibition of Cysteine Proteases : A study demonstrated that similar compounds effectively inhibited cysteine proteases involved in tumor progression, suggesting that this compound may have similar efficacy.
- Anticancer Research : Research on structurally related indole compounds has shown promising results in preclinical models for various cancers, indicating a potential pathway for this compound's development.
- Biological Interaction Studies : Initial findings suggest that the compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular processes relevant to disease mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Key Differences :
- Substituents: Dual chloro groups at the 5-position of the phenyl ring and 4-position of the pyrimidoindole core.
- Terminal group: 5-chloro-2-methoxyphenyl vs. 2-methylphenyl in the target compound.
- Implications : Chlorine atoms enhance lipophilicity and may improve membrane permeability but could reduce solubility compared to methoxy/ethyl groups .
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
- Key Differences :
- 4-methoxyphenyl on the pyrimidoindole core and a phenethyl group as the terminal substituent.
- Implications : The phenethyl group may enhance interactions with hydrophobic protein pockets, while the methoxy group could improve metabolic stability .
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Key Differences :
- 4-ethoxyphenyl on the pyrimidoindole core and 2,3-dimethylphenyl as the terminal group.
Heterocyclic Sulfanyl-Acetamide Analogues
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Key Differences :
- Replaces the pyrimidoindole core with a 1,3,4-oxadiazole ring conjugated to an indole moiety.
- This compound demonstrated enzyme inhibition activity in screening assays , suggesting the target pyrimidoindole derivative may share similar mechanisms.
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide
Pharmacological Context
A pharmacopeial report describes a structurally distinct but functionally relevant compound: equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide with (methylsulfinyl)methane.
- Implications: The inclusion of iodine and cyclopropyl groups highlights the importance of halogenation and steric effects in optimizing target binding.
Q & A
Q. What are the recommended synthetic routes for 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A robust synthesis involves coupling a pyrimidoindole core with a sulfanyl-acetamide moiety. A two-step approach is suggested:
Core Preparation : Synthesize the pyrimidoindole scaffold via cyclization of substituted indole derivatives under acidic conditions, as demonstrated for analogous acetamide-thiazolidinedione hybrids .
Thioether Linkage : Introduce the sulfanyl group using a nucleophilic substitution reaction with a mercaptoacetamide intermediate. Optimize reaction time and temperature (e.g., 60–80°C in DMF) to enhance yield, monitored via TLC or HPLC .
Key Parameters :
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| Reaction Temperature | 60–80°C | Thermocouple |
| Solvent | DMF | TLC (Rf = 0.5) |
| Catalyst | K₂CO₃ | NMR purity >95% |
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, methylphenyl acetamide NH at δ 9.8 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O at ~1667 cm⁻¹) and sulfanyl (C-S at ~611 cm⁻¹) groups .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS or ESI-MS; expected [M+H]⁺ ≈ calculated m/z) .
- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Employ in silico tools to predict solubility, permeability, and metabolic stability:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to refine substituent effects .
- ADMET Prediction : Tools like SwissADME estimate logP (target <5), aqueous solubility, and CYP450 inhibition risks .
Example Workflow :
1. Generate 3D structure → 2. Dock into target protein → 3. Calculate binding energy → 4. Iterate substituents.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Address variability using:
- Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to confirm IC₅₀ trends .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and systemic biases .
Case Study : Discrepancies in IC₅₀ values for pyrimidoindole analogs were traced to differences in cellular ATP levels affecting assay readouts .
Q. How can reaction engineering improve scalability while minimizing byproducts?
- Methodological Answer : Adopt continuous-flow chemistry and process analytical technology (PAT):
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., thioether formation), reducing decomposition .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate concentrations and adjust feed rates dynamically .
Scalability Metrics :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 65% (batch) | 78% (continuous) |
| Purity | 92% | 95% |
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show variability in aromatic proton splitting patterns?
- Methodological Answer : Conformational flexibility and solvent effects can cause splitting inconsistencies:
- Variable Temperature NMR : Conduct experiments at 25°C and –40°C to identify dynamic rotational isomers .
- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl₃ to assess hydrogen bonding’s impact on peak resolution .
Documented Example : Methylphenyl acetamide NH protons exhibited δ 9.8 ppm in CDCl₃ but broadened in DMSO-d6 due to hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
